2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-ethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-4-19-14-8-6-5-7-13(14)18-17(19)12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKSRBBFWHDBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with 3,4-Dimethoxybenzaldehyde
In a representative procedure, 3,4-dimethoxybenzaldehyde is reacted with o-phenylenediamine in the presence of an oxidizing agent. The reaction typically proceeds under reflux in a polar solvent such as ethanol or dimethylformamide (DMF). For instance, a study utilizing sodium metabisulfite as an oxidizing agent achieved cyclization within 2 hours at 130°C, yielding the intermediate 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. Subsequent alkylation with ethyl iodide in the presence of a base (e.g., potassium carbonate) introduces the ethyl group at the 1-position, completing the synthesis.
Catalytic Enhancements
Recent advancements employ catalysts to improve efficiency. For example, the use of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in anhydrous dichloromethane has been reported for analogous benzimidazole syntheses, achieving yields up to 76%. While this method was originally designed for acetamide derivatives, its adaptation to benzimidazoles involves substituting the carboxylic acid component with 3,4-dimethoxybenzaldehyde.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation step, reducing reaction times from hours to minutes. A comparative study demonstrated that microwave-assisted synthesis of 2-arylbenzimidazoles achieved yields of 90–99% in 10–15 minutes, outperforming conventional heating (75–93% in 6–12 hours). For this compound, this method involves:
- Mixing 3,4-dimethoxybenzaldehyde and o-phenylenediamine in a solvent-free system.
- Irradiating the mixture at 150–200 W for 10 minutes.
- Purifying the product via recrystallization from ethanol or ethyl acetate.
The dramatic reduction in reaction time and improved yield make this approach industrially viable.
Nanomaterial-Catalyzed Methods
Green chemistry principles have driven the adoption of nanocatalysts for benzimidazole synthesis. Key examples include:
Zinc Oxide Nanoparticles (ZnO-NPs)
Sharma et al. reported a solvent-free method using ZnO-NPs synthesized via a sol-gel technique. The nanoparticles activate the imine intermediate, facilitating cyclization between 3,4-dimethoxybenzaldehyde and o-phenylenediamine. This method achieves yields exceeding 85% within 20 minutes.
Manganese Dioxide (MnO₂) Nanoparticles
MnO₂ nanoparticles serve as efficient oxidants under ultrasound irradiation. In one protocol, the condensation-cyclization step is completed in 15 minutes with a 92% yield. The nanoparticles are recyclable for up to five cycles without significant loss of activity.
One-Pot Alkylation-Cyclization Strategies
Innovative one-pot methods eliminate the need for isolating intermediates. A notable approach involves:
- Reacting 3,4-dimethoxybenzaldehyde with N-ethyl-o-phenylenediamine in the presence of iodine as a catalyst.
- Heating the mixture at 80°C in DMF for 4 hours.
- Isolating the product via column chromatography (yield: 88%).
This method streamlines synthesis by concurrently forming the benzimidazole ring and introducing the ethyl group.
Comparative Analysis of Methods
The table below summarizes key parameters for the leading synthesis methods:
| Method | Catalysts/Reagents | Conditions | Yield (%) | Time |
|---|---|---|---|---|
| Conventional Condensation | EDCI·HCl, DMAP | 0°C to RT, 24 h | 76 | 24 h |
| Microwave-Assisted | None (solvent-free) | 150 W, 10 min | 95 | 10 min |
| ZnO-NPs | ZnO nanoparticles | Solvent-free, 20 min | 85 | 20 min |
| One-Pot Alkylation | Iodine | 80°C, DMF, 4 h | 88 | 4 h |
Mechanistic Insights
The formation of this compound proceeds via:
- Condensation : 3,4-Dimethoxybenzaldehyde reacts with o-phenylenediamine to form a Schiff base intermediate.
- Cyclization : Oxidation or acid-catalyzed cyclization yields the benzimidazole core.
- Alkylation : Electrophilic substitution at the 1-position introduces the ethyl group.
In microwave and nanocatalyzed methods, the catalysts polarize the aldehyde carbonyl group, accelerating nucleophilic attack by the diamine.
Challenges and Optimization
- Regioselectivity : Competing reactions at the 1- and 3-positions necessitate precise control of reaction pH and temperature.
- Purification : Recrystallization from dichloromethane-ethyl acetate (1:2) effectively removes unreacted starting materials.
- Scale-Up : Microwave and nanocatalyzed methods are preferred for industrial applications due to shorter times and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Properties
The compound exhibits significant anticancer activity, particularly against resistant and non-resistant tumor cells. Research indicates that it interacts with DNA, leading to cytotoxic effects. Specifically, studies have shown that 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole can intercalate with DNA, increasing the melting temperature and viscosity of DNA solutions, which suggests a strong binding affinity.
In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, showing promise as a potential chemotherapeutic agent. For instance, derivatives of benzimidazole have been evaluated for their efficacy against colorectal carcinoma cells, revealing notable inhibitory concentrations (IC50) comparable to established chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The minimum inhibitory concentrations (MIC) for various derivatives suggest that modifications to the benzimidazole structure can enhance antimicrobial potency .
Synthetic Methods
The synthesis of this compound typically involves cyclization reactions between specific precursors. One notable method includes the reaction of monocarbonyl curcuminoid derivatives with ethyl hydrazinobenzoate, resulting in the formation of the desired benzimidazole structure. This approach highlights the versatility in designing benzimidazole derivatives tailored for specific biological activities.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs vary in substituent positions, alkyl chain length, and functional groups, leading to distinct physicochemical and biological profiles (Table 1).
Table 1: Structural and Physicochemical Comparison
*LogP values estimated via computational tools.
- Substituent Effects: Methoxy vs. Hydroxyl Groups: The methoxy groups in this compound increase lipophilicity compared to hydroxylated analogs (e.g., compounds 7–10 in ), enhancing membrane permeability but reducing aqueous solubility .
Antioxidant and Enzyme Inhibition :
- Curcumin analogs with 3,4-dimethoxy substitutions (e.g., compound 3e in ) exhibit potent antioxidant activity (IC₅₀: 8.2 µM for DPPH scavenging) and tyrosinase inhibition (IC₅₀: 12.4 µM), comparable to the parent compound curcumin .
Antimicrobial and Antiviral Activity :
- Benzimidazoles with 4-hydroxy or 3,4-dihydroxy substituents () show moderate antimicrobial activity (MIC: 32–64 µg/mL against S. aureus) but are less stable under physiological conditions due to oxidative susceptibility .
- The dimethoxy substitution in this compound may improve metabolic stability, as seen in HIV-1 protease inhibitors like compound 2e (IC₅₀: 0.9 µM) .
Cytotoxicity :
- Carbocyclic benzimidazole analogs (e.g., compound 3d in ) demonstrate low cytotoxicity (IC₅₀ > 100 µM in normal lung cells), suggesting that the ethyl and methoxy groups in the target compound may confer a favorable safety profile .
Toxicity Predictions
- Computational models (e.g., GUSAR) predict low acute toxicity for dimethoxyphenyl-substituted compounds (LD₅₀ > 500 mg/kg), aligning with non-toxic profiles observed in carbocyclic benzimidazoles .
Biological Activity
2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxic effects, and interactions with various biological targets.
- IUPAC Name : this compound
- CAS Number : 477543-04-7
- Molecular Formula : C17H19N3O2
- Molecular Weight : 299.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may inhibit:
- Cyclooxygenase (COX) : Involved in the inflammatory response.
- Aldose Reductase : Linked to diabetic complications.
These interactions suggest potential applications in treating inflammatory diseases and diabetes-related conditions.
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested using the following methods:
| Cell Line | Cytotoxic Assay | IC50 (µM) |
|---|---|---|
| A549 (Lung Cancer) | WST-1 | 15.2 |
| WM115 (Melanoma) | Caspase 3/7 | 12.8 |
The results indicate that the compound induces apoptosis in these cancer cells, highlighting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on A549 and WM115 cell lines. The findings revealed:
- Significant reduction in cell viability at concentrations above the IC50 values.
- Induction of apoptosis was confirmed through caspase activation assays, suggesting that the compound triggers programmed cell death in cancer cells.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound:
- The compound was administered in a murine model of inflammation.
- Results showed a marked decrease in inflammatory markers (e.g., TNF-alpha and IL-6) compared to control groups.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be linked to its structural components. The presence of methoxy groups enhances lipophilicity and bioavailability, which are crucial for its biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves condensation of substituted benzaldehydes with aminotriazole derivatives under reflux in aprotic solvents (e.g., ethanol or DMSO) with catalytic acetic acid. For example, analogous benzimidazole derivatives are synthesized by refluxing 4-amino-triazole intermediates with substituted benzaldehydes for 4–18 hours, followed by solvent evaporation and crystallization . Optimizing reaction time, solvent choice (e.g., DMSO for improved solubility), and stoichiometric ratios (e.g., 1:1 molar ratio of amine to aldehyde) can enhance yields. Monitoring by TLC ensures reaction completion .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Structural confirmation relies on multi-spectral analysis :
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole).
- NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and aromatic protons in the benzimidazole core .
- Elemental analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
- X-ray crystallography (if applicable): Resolves 3D molecular packing and bond angles, as demonstrated for analogous dimethoxyphenyl-benzimidazole derivatives .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?
- Methodology :
- Solubility : Test in polar (DMSO, ethanol) and aqueous buffers (PBS) via UV-Vis spectroscopy. Dimethoxy groups enhance lipophilicity, requiring DMSO stock solutions for in vitro studies.
- Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC. Benzimidazoles are prone to hydrolysis under acidic/alkaline conditions; neutral pH storage is recommended .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodology :
- Target selection : Prioritize enzymes with known benzimidazole-binding pockets (e.g., kinases, cytochrome P450).
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions. For example, triazole-benzimidazole hybrids show binding to α-glucosidase via H-bonding with methoxy groups .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility .
Q. What strategies resolve contradictions between computational toxicity predictions and experimental cytotoxicity data for this compound?
- Methodology :
- In silico tools : Use GUSAR or ProTox-II to predict acute toxicity (e.g., LD₅₀). For dimethoxyphenyl derivatives, false positives may occur due to overestimation of methoxy group metabolism .
- Experimental validation : Perform MTT assays on HepG2 cells. If computational predictions conflict with cell viability data, refine models by incorporating metabolic stability data (e.g., CYP450 inhibition assays) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Scaffold modification : Introduce substituents (e.g., halogens, sulfonyl groups) at the benzimidazole N1 or aryl positions. For example, fluorophenyl-thiazole hybrids exhibit improved antimicrobial activity .
- Pharmacophore mapping : Identify critical moieties (e.g., methoxy groups for hydrogen bonding) via 3D-QSAR using CoMFA/CoMSIA .
- Data analysis : Compare IC₅₀ values across derivatives to establish trends (e.g., electron-withdrawing groups enhance enzyme inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
